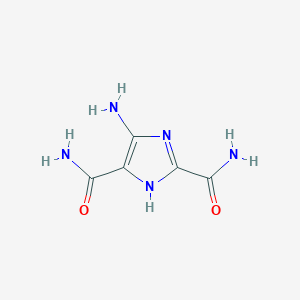
4-amino-1H-imidazole-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1H-imidazole-2,5-dicarboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-imidazole-2,5-dicarboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with appropriate reagents under mild conditions can yield disubstituted imidazoles . Another method involves the reaction of imidamides with sulphoxonium ylides in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Debus-Radziszewski synthesis and the Wallach synthesis are commonly employed methods . These methods involve the use of readily available starting materials and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1H-imidazole-2,5-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-amino-1H-imidazole-2,5-dicarboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-amino-1H-imidazole-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the binding of certain proteins, such as NS3 protease, by mimicking the structure of natural ligands . This inhibition can disrupt the function of the target protein, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4-amino-1H-imidazole-2,5-dicarboxamide can be compared with other imidazole derivatives, such as:
1H-imidazole-2,5-dicarboxamides: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazopyridines: These compounds contain an additional pyridine ring fused to the imidazole ring, resulting in different pharmacological activities.
Propriétés
Numéro CAS |
89994-83-2 |
|---|---|
Formule moléculaire |
C5H7N5O2 |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
4-amino-1H-imidazole-2,5-dicarboxamide |
InChI |
InChI=1S/C5H7N5O2/c6-2-1(3(7)11)9-5(10-2)4(8)12/h6H2,(H2,7,11)(H2,8,12)(H,9,10) |
Clé InChI |
XTHDESSJNPYOEN-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N1)C(=O)N)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


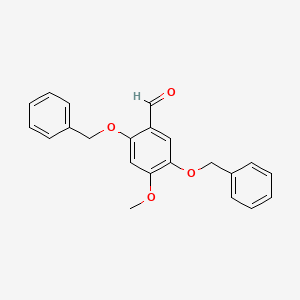
![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)
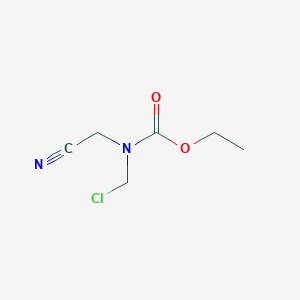
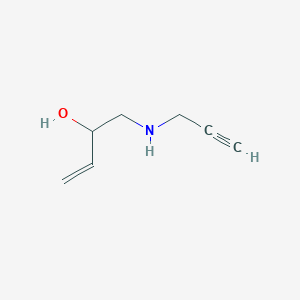
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)
![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)
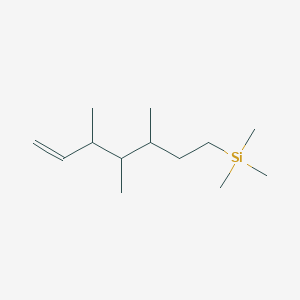

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)


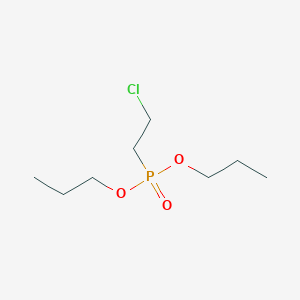
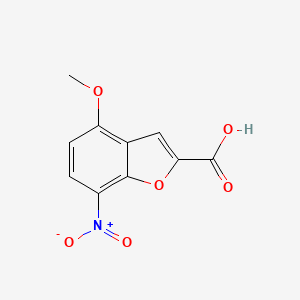
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
